(+/-)-Anatoxin A fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

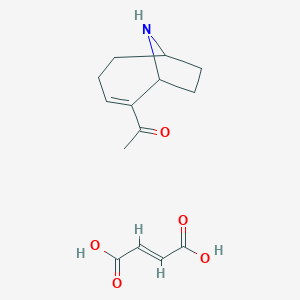

(+/-)-Anatoxin A fumarate is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Mechanism of Action:

(+/-)-Anatoxin A fumarate primarily functions as an agonist at the nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 and α7 subtypes. The inhibition constants (K_i) for these receptors are 1.25 nM and 1840 nM, respectively, indicating a high affinity for the α4β2 subtype . This property makes it a valuable tool for studying synaptic transmission and receptor signaling pathways.

Applications:

- Dopamine Release Studies: Research has shown that this compound stimulates dopamine release from rat striatal synaptosomes with an effective concentration (EC50) of 136 nM . This property allows researchers to investigate dopaminergic signaling and its implications in neurodegenerative diseases such as Parkinson's disease.

- Neuronal Cell Line Studies: In vitro studies have demonstrated that this compound induces apoptosis in various cell lines, including rat thymocytes and Vero cells, through mechanisms involving reactive oxygen species generation and caspase activation . This aspect is crucial for understanding neurotoxic effects and potential therapeutic interventions.

Toxicological Assessments

Cytotoxicity Studies:

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. For instance:

- Jurkat and THP-1 immune cells exhibited reduced viability after exposure to concentrations of 200 µg/mL for 24 hours, while neuronal cell lines showed minimal effects under similar conditions .

- A significant decrease in viability was observed in thymocytes isolated from rats when exposed to (+)-Anatoxin A at concentrations as low as 50 µg/mL, highlighting its potent cytotoxic effects .

Genotoxicity Assessments:

Research indicates that this compound does not exhibit mutagenic properties when tested using the Ames test; however, it showed a significant increase in micronucleus formation under certain conditions . This finding suggests that while it may not directly cause mutations, it could potentially lead to chromosomal aberrations, warranting further investigation into its long-term effects.

Environmental Monitoring

Detection Methods:

The development of sensitive detection methods for this compound is crucial for monitoring environmental contamination due to cyanobacterial blooms. Recent studies have employed fluorescence polarization techniques to quantify anatoxin levels in natural samples of Anabaena spp., providing a reliable method for assessing water quality and public health risks associated with cyanotoxins .

Pharmacological Potential

Therapeutic Investigations:

The pharmacological properties of this compound suggest potential applications in developing treatments for neurological disorders. Its ability to modulate nicotinic receptors can be explored in conditions such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.

Data Summary Table

Analyse Chemischer Reaktionen

Cyclic Expansion of Tropanes

-

Starting Material : Cocaine, due to its stereochemical similarity to anatoxin-a, undergoes cyclopropane isomerization followed by photolytic cleavage to yield an α,β-unsaturated ketone. Subsequent demethylation using diethyl azodicarboxylate produces anatoxin-a .

-

Alternative Route : 2-Tropinone derived from cocaine reacts with trimethylsilyldiazylmethane and organoaluminum Lewis acids to form intermediates, ultimately yielding anatoxin-a .

Cyclization of Cyclooctenes

-

Starting Material : 1,5-Cyclooctadiene reacts with methylamine and hypobromous acid to form anatoxin-a .

-

Aminoalcohol Method : Mercuric acetate and sodium borohydride mediate cyclization of aminoalcohol intermediates, followed by oxidation with ethyl azodicarboxylate .

Photodegradation

(±)-Anatoxin A fumarate undergoes UV-induced degradation into less toxic analogs:

-

Rate of Degradation : Photodegradation is accelerated at higher sunlight intensities but independent of oxygen .

Advanced Oxidation Processes (AOPs)

AOPs effectively degrade (±)-anatoxin A fumarate via hydroxyl radicals (- OH):

-

Mechanism : Hydroxyl radicals attack the amine and ketone groups, leading to ring opening and fragmentation .

Chlorination

Reaction with free chlorine forms N-chlorinated derivatives:

Microbial Degradation

-

Bacterial Degradation : Pseudomonas spp. degrade anatoxin-a at rates of 2–10 μg/mL per day .

-

Sediment Studies : Non-sterilized sediments reduce anatoxin-a levels by 25–48% over 22 days, indicating microbial involvement .

Stability in Aqueous Environments

Analytical Detection Methods

-

UHPLC-MS/MS : Quantifies intracellular and extracellular anatoxin-a in cell lines (e.g., Caco-2, HepG2) with a limit of detection (LOD) <0.1 μg/mL .

-

DPD/KI Colorimetry : Detects N-chloro derivatives at 515 nm, validated for chlorination studies .

Key Research Findings

-

Racemic vs. Enantiopure Activity : (+)-Anatoxin-a is 160-fold more potent than (−)-anatoxin-a in nicotinic receptor binding .

-

Apoptotic Pathways : Induces caspase activation and ROS generation in rat thymocytes at EC₅₀ = 136 nM .

-

Environmental Persistence : Degrades rapidly under UV light but persists in anaerobic sediments .

Eigenschaften

IUPAC Name |

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIFVODFDHYJU-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CCCC2CCC1N2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.